(Diphenyl-phosphinoyl)-acetaldehyde
Description
(Diphenyl-phosphinoyl)-acetaldehyde is an organophosphorus compound characterized by a phosphinoyl (P=O) group attached to an acetaldehyde backbone, with two phenyl substituents on the phosphorus atom. This structure confers unique electronic and steric properties, making it valuable in organic synthesis, particularly as a ligand or catalyst in asymmetric reactions. The electron-withdrawing nature of the phosphinoyl group enhances the electrophilicity of the aldehyde moiety, facilitating nucleophilic additions or condensations.
Properties
CAS No. |
43186-12-5 |
|---|---|
Molecular Formula |
C14H13O2P |
Molecular Weight |
244.22 g/mol |
IUPAC Name |
2-diphenylphosphorylacetaldehyde |
InChI |
InChI=1S/C14H13O2P/c15-11-12-17(16,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2 |
InChI Key |
SIFPDCIZQFYTIX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)P(=O)(CC=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparison
- (Diphenyl-phosphinoyl)-acetaldehyde: Contains a phosphinoyl group (P=O) bound to the aldehyde carbon and two phenyl groups. This structure enhances stability and modifies reactivity compared to simpler aldehydes.
- Phenyl Acetaldehyde Dimethyl Acetal : Features an acetal-protected aldehyde (two methoxy groups) and a benzene ring. The acetal group stabilizes the compound against oxidation and volatility, making it suitable for flavoring agents .
- Acetaldehyde : A simple aldehyde (CH₃CHO) with high volatility and reactivity, widely studied in fermentation (e.g., wine production) and atmospheric chemistry .
Reactivity and Stability
- (Diphenyl-phosphinoyl)-acetaldehyde: The phosphinoyl group likely reduces volatility and increases thermal stability. Its electrophilic aldehyde can participate in reactions like aldol condensations, with the phenyl groups providing steric hindrance for stereoselective outcomes.
- Phenyl Acetaldehyde Dimethyl Acetal : The acetal group renders the compound inert under basic conditions but hydrolyzes in acidic environments to release acetaldehyde. This property is exploited in controlled-release flavor applications .
- Acetaldehyde : Highly reactive and volatile, prone to oxidation (forming acetic acid) and artifact formation in atmospheric studies (e.g., ozone interactions in Teflon systems) .
Data Tables
Research Findings
- Acetaldehyde in Wine : Concentrations vary significantly (11–150 mg/L) based on yeast strain and vinification techniques. S. cerevisiae strains classified as "high acetaldehyde producers" are pivotal in sherry production .
- Artifact Formation : Acetaldehyde levels in atmospheric studies increase by 2–8 ppb due to ozone interactions with Teflon tubing, complicating environmental measurements .
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